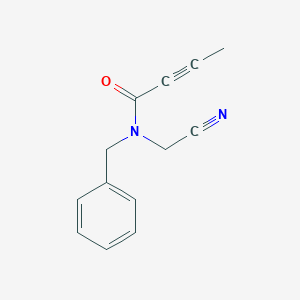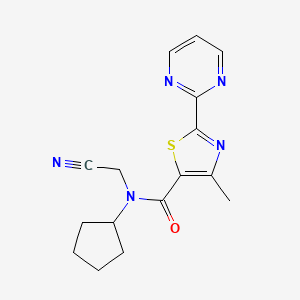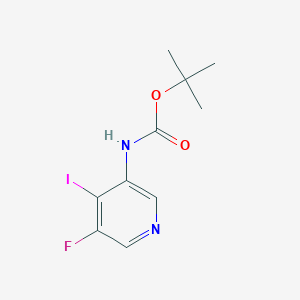![molecular formula C24H26N4O4S B2511206 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-19-2](/img/structure/B2511206.png)
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted benzothiazole derivatives has been explored in various studies. In one approach, biphenyl acid chloride was reacted with 2-aminobenzothiazole to yield a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which were then screened for diuretic activity . Another synthesis pathway involved the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce 2-acetyl(arylsulfonyl)amino derivatives. This was followed by methylation and deacetylation to obtain 2-methylamino-4-methylthiazole-5-carboxylic acid, which was further converted into esters . These methods highlight the versatility in synthesizing benzothiazole derivatives, which could be applied to the synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The substitution at various positions on this bicyclic system can significantly alter the chemical and biological properties of these compounds. For instance, the introduction of a carboxamide group at the biphenyl moiety, as seen in the most promising diuretic candidate from the series synthesized in one study , suggests that similar structural modifications in the target compound could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is influenced by the functional groups attached to the core structure. The presence of amino groups, carboxylic acid derivatives, and carboxamide functionalities suggests that these compounds can undergo a variety of chemical reactions, such as acylation, methylation, and the formation of esters . These reactions are crucial for the modification of the molecular structure to achieve desired physical and chemical properties, as well as biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a diethylamino group could increase the basicity of the compound, while the carboxamide functionality might enhance hydrogen bonding capabilities, affecting the compound's solubility and binding affinity in biological systems . The specific physical and chemical properties of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide would need to be empirically determined to fully understand its potential applications.
Relevant Case Studies
While the provided papers do not directly discuss case studies involving the specific compound , they do provide insights into the biological evaluation of related benzamide derivatives. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . These findings suggest that similar evaluations could be conducted for the target compound to assess its biological activity and potential medicinal applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from this chemical structure. These compounds have been explored for their potential as anti-inflammatory and analgesic agents, showcasing significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, novel analogs have been synthesized for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in addressing bacterial infections (Palkar et al., 2017).
Antimicrobial and Antitubercular Activity
Some derivatives of this chemical scaffold have been synthesized and screened for their antimicrobial and antitubercular activities. They exhibit potent activity against various microorganisms and tuberculosis, showcasing their potential as therapeutic agents against infectious diseases (Samadhiya et al., 2013).
Photophysical and Thermal Properties
Fluorescent Properties
The compound and its derivatives have been investigated for their photophysical properties, particularly their fluorescence. These studies are crucial for developing new materials for sensing, imaging, and photonic applications. The exploration of their excited-state intramolecular proton transfer (ESIPT) inspired derivatives has provided insights into their dual emission characteristics and solvent polarity effects (Padalkar et al., 2011).
Anticancer Activity
Derivatives have been evaluated for their cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The synthesis and characterization of such derivatives have led to the identification of compounds with moderate to excellent potency against various cancer cell lines, highlighting their role as promising agents for further pharmacological evaluation (Zhang et al., 2017).
Orientations Futures
Future research could focus on exploring the biological activity of the compound and its derivatives. For instance, their potential as anti-inflammatory or anti-tubercular agents could be investigated . Further studies could also explore the compound’s mechanism of action and its physical and chemical properties.
Propriétés
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFYVVJQILIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)



![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
